2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene
Overview
Description
2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene: is a halogenated alkene with the molecular formula C6H4Cl2F6 and a molecular weight of 260.992 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene typically involves the halogenation of hexafluoro-2-hexene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective addition of chlorine atoms at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the hexene moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used under ambient conditions.
Major Products Formed:
Substitution Reactions: Products include 2,4-dihydroxy-1,1,1,6,6,6-hexafluoro-2-hexene or 2,4-diamino-1,1,1,6,6,6-hexafluoro-2-hexene.
Addition Reactions: Products include 2,4-dichloro-1,1,1,6,6,6-hexafluoro-3,4-dihydrohexane.
Scientific Research Applications
2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites on biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2,4-Dichloro-1,1,1,6,6,6-hexafluorohexane: Similar in structure but lacks the double bond, leading to different reactivity.
2,6-Dichloro-1,4-benzoquinone: Contains chlorine atoms but has a different core structure, leading to distinct chemical properties and applications.
Uniqueness: 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene is unique due to the combination of chlorine and fluorine atoms on an alkene backbone, which imparts specific reactivity and stability characteristics not found in other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F6/c7-3(2-5(9,10)11)1-4(8)6(12,13)14/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLGNLWODLYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=C(C(F)(F)F)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694201 | |
Record name | 2,4-Dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-95-6 | |
Record name | 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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